Obscurolide A1

Vue d'ensemble

Description

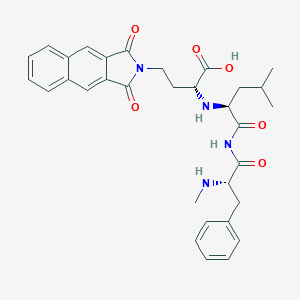

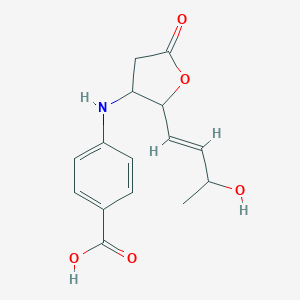

Obscurolide A1 is a natural butyrolactone isolated from S. viridochromogenes . It inhibits calcium/calmodulin-dependent phosphodiesterase from bovine brain, presumably PDE1 (IC50 = 15 mM) .

Molecular Structure Analysis

Obscurolide A1 has a molecular formula of C15H17NO5 and a molecular weight of 291.3 . It contains 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

Obscurolide A1 is a powder . Unfortunately, the available information does not provide a comprehensive analysis of the physical and chemical properties of Obscurolide A1.Applications De Recherche Scientifique

Application 1: Phosphodiesterase Inhibitor

- Summary of the Application : Obscurolide A1 is known to be a Phosphodiesterase (PDE) inhibitor . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains. PDE inhibitors, like Obscurolide A1, prevent this breakdown and increase the level of the second messenger molecules.

- Methods of Application : Obscurolide A1 can be obtained from Streptomyces viridochromogenes culture . The specific experimental procedures and technical details for using Obscurolide A1 as a PDE inhibitor would depend on the specific research context.

- Results or Outcomes : While the specific results or outcomes might vary depending on the research, generally, the use of Obscurolide A1 as a PDE inhibitor could help in studying neurological and inflammatory diseases .

Application 2: Inhibition of Nitric Oxide Production and Anti-acetylcholinesterase Activity

- Summary of the Application : Obscurolide A1 has been found to have an inhibitory effect on nitric oxide production in LPS-activated macrophages . Nitric oxide plays a crucial role in several physiological and pathological processes, including inflammation. Therefore, inhibitors of nitric oxide production, like Obscurolide A1, could be useful in studying and potentially treating inflammatory diseases . Additionally, Obscurolide A1 has been found to have anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibitors of this enzyme, like Obscurolide A1, could be useful in studying and potentially treating neurological disorders, such as Alzheimer’s disease .

- Results or Outcomes : In one study, Obscurolide A1 was found to inhibit nitric oxide production in LPS-activated macrophages with an inhibition ratio of 51.7% at 50 mM . It also showed anti-acetylcholinesterase activity with an inhibition ratio of 27.2% at a concentration of 50 mM .

Application 3: Anti-coagulant Activity on Platelet Activating Factor (PAF)-induced Platelet Aggregation

- Summary of the Application : Obscurolide A1 has been found to have an inhibitory effect on platelet activating factor (PAF)-induced platelet aggregation . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation. Therefore, inhibitors of PAF-induced platelet aggregation, like Obscurolide A1, could be useful in studying and potentially treating coagulation disorders .

- Results or Outcomes : In one study, Obscurolide A1 was found to inhibit PAF-induced platelet aggregation with an inhibition ratio of 26.0 ± 9.1% at 200 mg/mL .

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Obscurolide A1 . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWILLJDXDGDJ-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obscurolide A1 | |

CAS RN |

144397-99-9 | |

| Record name | Obscurolide A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144397999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

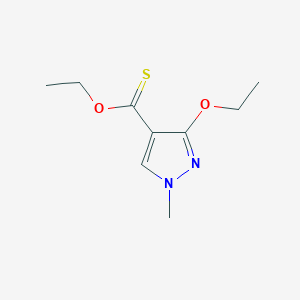

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)